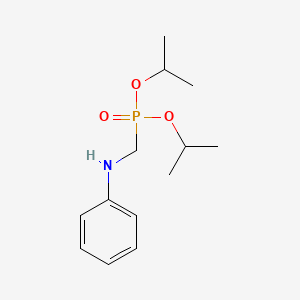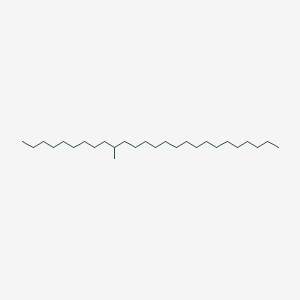
2,2-Dichloro-3-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-pentanone is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the second carbon of a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3-pentanone can be synthesized through several methods. One common approach involves the chlorination of 3-pentanone using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-pentanone with thionyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors where 3-pentanone is treated with chlorine gas. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloro-3-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-3-pentanone involves its interaction with nucleophiles due to the presence of electrophilic carbon atoms. The chlorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate .
Comparación Con Compuestos Similares
3,3-Dichloro-2-pentanone: Similar in structure but with chlorine atoms on the third carbon.
2,2-Dichloro-4-pentanone: Chlorine atoms on the second carbon but with a different ketone position.
2,2-Dichloro-3-hexanone: An extended carbon chain with similar chlorination.
Uniqueness: 2,2-Dichloro-3-pentanone is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Propiedades
Número CAS |
73651-50-0 |
|---|---|
Fórmula molecular |
C5H8Cl2O |
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
2,2-dichloropentan-3-one |
InChI |
InChI=1S/C5H8Cl2O/c1-3-4(8)5(2,6)7/h3H2,1-2H3 |
Clave InChI |
BMDBRMSPWDBXGN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
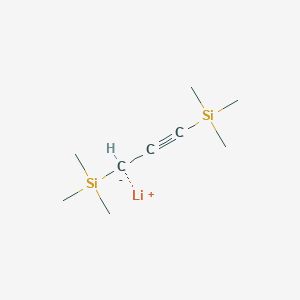
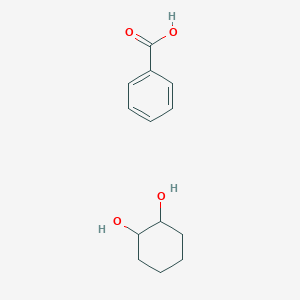
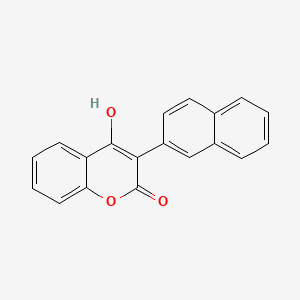
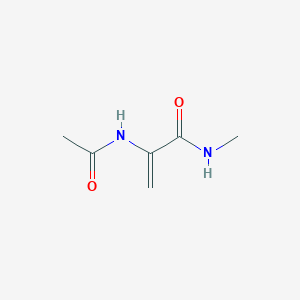

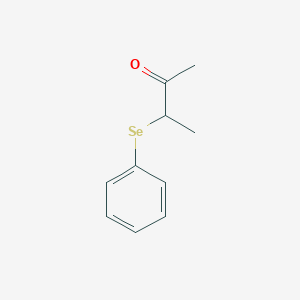
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
